N-Benzoyl-L-phénylalanine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-Benzoyl-L-phenylalanine involves various biochemical pathways. For instance, it has been found that phenylalanine ammonia-lyase (PAL) plays a crucial role in the synthesis of N-Benzoyl-L-phenylalanine . Additionally, the compound can be produced using benzaldehyde and glycine as co-substrates .Molecular Structure Analysis

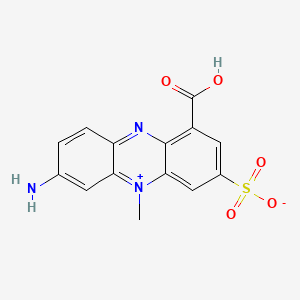

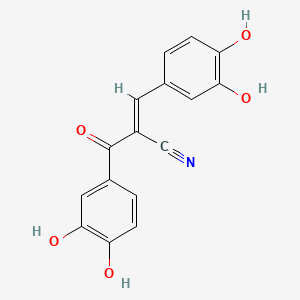

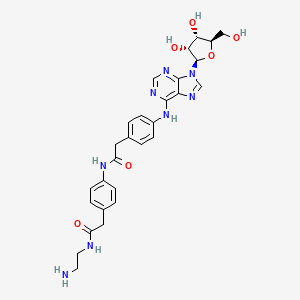

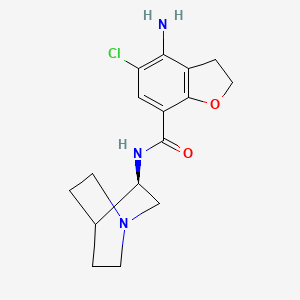

The molecular structure of N-Benzoyl-L-phenylalanine consists of 16 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms, giving it a molecular weight of 269.30 . The structure can be represented by the SMILES stringOC(=O)C(Cc1ccccc1)NC(=O)c2ccccc2 . Physical and Chemical Properties Analysis

N-Benzoyl-L-phenylalanine is a solid substance with a molecular weight of 269.30 . It is recommended to be stored at a temperature of -20°C . More detailed physical and chemical properties may require further experimental analysis.Applications De Recherche Scientifique

Études photoréactives

L'N-Benzoyl-L-phénylalanine est utilisée dans des études photoréactives . Elle est utilisée dans le marquage par photoaffinité, une méthode analytique fiable pour l'analyse fonctionnelle biologique . Les proportions de métabolites sont assez distinctes pour chaque photophore . Ces résultats indiquent que les photophores affectent la reconnaissance du substrat dans les voies métaboliques rhizobactériennes .

Analyse des voies métaboliques

Ce composé est utilisé dans l'analyse des voies métaboliques . Par exemple, les dérivés de L-phénylalanine portant un photophore sont utilisés pour l'analyse fonctionnelle biologique . Chaque dérivé de L-phénylalanine photoréactif donne des proportions différentes de métabolites dans Klebsiella sp. CK6 en condition de limitation de l'azote .

Ingénierie génétique

L'this compound est utilisée en génie génétique pour améliorer la production de L-phénylalanine . Dans Escherichia coli, la voie de synthèse de la L-Phe a deux précurseurs : le phosphoénolpyruvate (PEP) et l'érythrose-4-phosphate (E4P), qui sont générés respectivement par la voie d'Embden-Meyerhof-Parnas (EMP) et la voie des pentoses phosphates (PP) .

Interactions protéine-protéine

L'acide aminé photoactivable p-benzoyl-L-phénylalanine (pBpa) a été utilisé pour la capture covalente des interactions protéine-protéine (PPI) in vitro et dans les cellules vivantes . Cependant, cette technique souffre souvent de faibles rendements de photopontage en raison de la faible réactivité des espèces actives .

Élagage protéolytique

Rce1p catalyse l'élagage protéolytique des tripeptides C-terminaux des protéines isoprénylées contenant des séquences de boîte CAAX . L'this compound joue un rôle dans ce processus .

Domaine médical

Les acides aminés radiomarqués ont gagné un grand intérêt dans le domaine médical à la fois comme agents diagnostiques et thérapeutiques . L'this compound peut être utilisée dans ce contexte .

Safety and Hazards

When handling N-Benzoyl-L-phenylalanine, it is advised to wear personal protective equipment and ensure adequate ventilation. Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation. Dust formation should also be avoided . It is not classified as a hazardous substance or mixture .

Mécanisme D'action

Target of Action

N-Benzoyl-L-phenylalanine is a noncanonical amino acid that has been shown to interact with certain proteins in the body. The primary targets of this compound are the Tyrosine-protein phosphatase non-receptor type 1 and Tyrosine–tRNA ligase, cytoplasmic . These proteins play crucial roles in cellular processes such as protein synthesis and signal transduction.

Mode of Action

This interaction may result in changes to cellular processes, although the specific nature of these changes is currently unknown .

Biochemical Pathways

For instance, it may affect the pathway of protein synthesis through its interaction with Tyrosine–tRNA ligase, cytoplasmic .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

Given its interaction with key proteins, it is likely that the compound can influence various cellular processes .

Action Environment

The action, efficacy, and stability of N-Benzoyl-L-phenylalanine can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the presence of other molecules, pH levels, temperature, and other conditions in the cellular environment .

Analyse Biochimique

Biochemical Properties

N-Benzoyl-l-phenylalanine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a photoreactive unnatural amino acid in studies of voltage-gated channel movement . The nature of these interactions is largely dependent on the specific biochemical context in which N-Benzoyl-l-phenylalanine is present.

Cellular Effects

The effects of N-Benzoyl-l-phenylalanine on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of N-Benzoyl-l-phenylalanine.

Molecular Mechanism

At the molecular level, N-Benzoyl-l-phenylalanine exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is dependent on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Benzoyl-l-phenylalanine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-Benzoyl-l-phenylalanine can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-Benzoyl-l-phenylalanine is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

N-Benzoyl-l-phenylalanine is transported and distributed within cells and tissues. This could include interactions with transporters or binding proteins, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of N-Benzoyl-l-phenylalanine and its effects on activity or function can vary. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

(2S)-2-benzamido-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-15(13-9-5-2-6-10-13)17-14(16(19)20)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)(H,19,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKISZUVEBESJI-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701313598 | |

| Record name | Benzoyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2566-22-5 | |

| Record name | Benzoyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701313598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZOYLPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S304JL9M7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

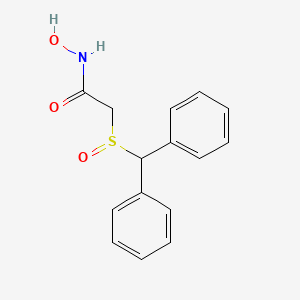

![(4-fluorophenyl)-[(3S)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B1666623.png)